molecular formula C23H25NO B14208470 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one CAS No. 827028-27-3

1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one

Cat. No.: B14208470
CAS No.: 827028-27-3
M. Wt: 331.4 g/mol
InChI Key: ROMQSMNUURPZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by a cyclohexyl group, a phenyl group, and a phenylethenyl group attached to the azetidinone ring. The presence of these groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with phenylacetyl chloride can form an intermediate, which then undergoes cyclization with phenylethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles like amines or thiols replace existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-phenylethanone: Similar structure but lacks the azetidinone ring.

    1-Phenyl-1-cyclohexene: Contains a cyclohexene ring instead of an azetidinone ring.

    Cyclohexylamine: A simpler amine derivative without the phenyl and phenylethenyl groups.

Uniqueness

1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical reactivity and biological activity. The combination of cyclohexyl, phenyl, and phenylethenyl groups further enhances its versatility in various applications.

Properties

CAS No.

827028-27-3

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

1-cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one

InChI

InChI=1S/C23H25NO/c25-23-22(19-12-6-2-7-13-19)21(17-16-18-10-4-1-5-11-18)24(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20-22H,3,8-9,14-15H2

InChI Key

ROMQSMNUURPZSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(C(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.